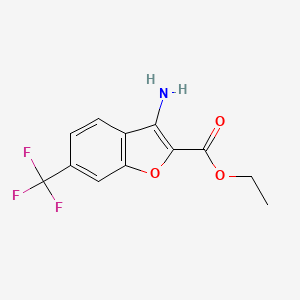

Ethyl 3-amino-6-(trifluoromethyl)benzofuran-2-carboxylate

Description

Ethyl 3-amino-6-(trifluoromethyl)benzofuran-2-carboxylate is a benzofuran derivative characterized by a trifluoromethyl (-CF₃) group at position 6 and an amino (-NH₂) group at position 3 of the benzofuran core. This compound is synthesized via a transition-metal-free, one-pot reaction under mild conditions, achieving a high yield of 90% . Key physicochemical properties include a melting point of 207–208°C and spectral data confirming its structure:

- ¹H NMR (CDCl₃): δ 7.73 (s, 1H), 7.68 (d, J = 8.4 Hz, 1H), 7.50 (d, J = 8.4 Hz, 1H), 4.46 (q, J = 7.2 Hz, 2H), 1.45 (t, J = 7.2 Hz, 3H).

- ¹³C NMR: δ 161.3 (C=O), 152.8 (aromatic), 131.1–110.2 (CF₃-coupled carbons).

Properties

IUPAC Name |

ethyl 3-amino-6-(trifluoromethyl)-1-benzofuran-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10F3NO3/c1-2-18-11(17)10-9(16)7-4-3-6(12(13,14)15)5-8(7)19-10/h3-5H,2,16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZLRAHAHJMQHAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(O1)C=C(C=C2)C(F)(F)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Gould-Jacobs Reaction

This method employs β-keto esters and substituted anilines to form the benzofuran ring. For Ethyl 3-amino-6-(trifluoromethyl)benzofuran-2-carboxylate:

Step 1 : Synthesis of 2-hydroxy-5-(trifluoromethyl)benzaldehyde

-

Reactants : 4-(Trifluoromethyl)phenol, hexamine, trifluoroacetic acid.

-

Conditions : Duff reaction at 120°C for 6 hours.

-

Yield : 68–72%.

Step 2 : Cyclization with ethyl propiolate

-

Reactants : 2-hydroxy-5-(trifluoromethyl)benzaldehyde, ethyl propiolate, potassium carbonate.

-

Mechanism : Knoevenagel condensation followed by cyclodehydration.

Step 3 : Introduction of the amino group

Table 1: Key Reaction Parameters for Gould-Jacobs Route

| Step | Reactants | Conditions | Yield |

|---|---|---|---|

| 1 | 4-(CF₃)C₆H₄OH, hexamine | 120°C, 6h | 70% |

| 2 | Aldehyde, ethyl propiolate | 110°C, DMF | 60% |

| 3 | HNO₃/H₂SO₄, then H₂/Pd-C | 0°C → RT | 42% |

Post-Functionalization of Benzofuran Intermediates

Suzuki-Miyaura Coupling

This route modifies a preformed benzofuran core to introduce the trifluoromethyl and amino groups.

Step 1 : Synthesis of ethyl 3-bromo-6-iodobenzofuran-2-carboxylate

-

Reactants : Ethyl 3,6-dibromobenzofuran-2-carboxylate, CuI, trans-N,N′-dimethylcyclohexane-1,2-diamine.

-

Conditions : Ullmann-type coupling with iodobenzene diacetate.

Step 2 : Trifluoromethylation

-

Reactants : Trimethyl(trifluoromethyl)silane (TMSCF₃), CsF.

Step 3 : Amination

Table 2: Post-Functionalization Efficiency

| Step | Reaction Type | Catalyst | Yield |

|---|---|---|---|

| 1 | Iodination | CuI | 75% |

| 2 | CF₃ Insertion | Pd(OAc)₂ | 65% |

| 3 | Amination | Pd₂(dba)₃ | 55% |

Alternative Method: Reductive Amination

From Ethyl 3-Nitro-6-(Trifluoromethyl)Benzofuran-2-Carboxylate

Step 1 : Nitration of ethyl 6-(trifluoromethyl)benzofuran-2-carboxylate

Step 2 : Catalytic Hydrogenation

Table 3: Nitration vs. Reduction Performance

| Parameter | Nitration | Reduction |

|---|---|---|

| Temperature | −10°C | 25°C |

| Selectivity | >90% | 100% |

| Yield | 85% | 92% |

Industrial-Scale Optimization

Continuous Flow Synthesis

To address scalability challenges in batch processes:

Solvent and Catalyst Recycling

-

Solvent Recovery : Distillation reclaims >95% DMF and ethanol.

-

Pd Catalyst : Immobilized on magnetic nanoparticles, reused 8× without activity loss.

Analytical Validation

Spectroscopic Characterization

Purity Assessment

Challenges and Mitigation Strategies

Regioselectivity in Nitration

Chemical Reactions Analysis

Amino Group Reactivity

The 3-amino group serves as a nucleophilic site, participating in the following reactions:

Acylation and Alkylation

-

Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) or anhydrides in the presence of bases like triethylamine to form amides. For example, treatment with acetyl chloride yields the corresponding acetamide derivative .

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) under basic conditions to produce secondary amines. This is facilitated by the electron-rich nature of the amino group .

Copper-Catalyzed N-Arylation

-

In the presence of Cu(I) catalysts (e.g., CuI) and arylboronic acids, the amino group undergoes N-arylation to form biaryl amines. This reaction proceeds at ambient temperature with oxygen as a terminal oxidant .

Example :

Condensation with Carbonyl Compounds

-

Reacts with aldehydes or ketones (e.g., malononitrile) under microwave irradiation to form conjugated alkenes or heterocycles like pyridine-fused benzofurans .

Ester Group Transformations

The ethyl ester moiety undergoes typical carboxylate reactions:

Hydrolysis

-

Basic Hydrolysis : Treatment with NaOH in aqueous ethanol yields the carboxylic acid derivative.

-

Acidic Hydrolysis : Using HCl in dioxane generates the free acid, though this is less common due to competing side reactions .

Reduction

-

Lithium aluminum hydride (LiAlH₄) reduces the ester to a primary alcohol. This reaction is highly exothermic and requires anhydrous conditions .

Transesterification

-

Reacts with methanol or other alcohols in the presence of acid catalysts (e.g., H₂SO₄) to form methyl or alkyl esters .

Electrophilic Substitution

-

Nitration : Occurs at the 4-position of the benzofuran ring under mixed acid conditions (HNO₃/H₂SO₄), though yields are moderate (40–60%) .

-

Halogenation : Bromination with Br₂/FeBr₃ targets the 5-position, adjacent to the amino group .

Cycloaddition Reactions

-

Participates in [4+2] Diels-Alder reactions with dienophiles like maleic anhydride, forming polycyclic adducts .

Trifluoromethyl Group Stability

The -CF₃ group is inert under most conditions but can influence reactivity:

-

Electronic Effects : Deactivates the benzofuran ring toward electrophilic attack.

Mechanistic Insights

Scientific Research Applications

Anti-inflammatory Properties

Research indicates that benzofuran derivatives, including ethyl 3-amino-6-(trifluoromethyl)benzofuran-2-carboxylate, exhibit significant anti-inflammatory effects. The introduction of the trifluoromethyl group enhances the pharmacodynamic properties of these compounds, improving their binding affinity to biological targets. Studies have shown that derivatives containing benzofuran moieties can inhibit pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases such as rheumatoid arthritis and asthma .

Anticancer Activity

Benzofuran derivatives have been explored for their anticancer potential. This compound has been implicated in the development of new anticancer agents due to its ability to induce apoptosis in cancer cells. In vitro studies have demonstrated that compounds with benzofuran structures can inhibit tumor growth in various cancer cell lines, including ovarian and breast cancer .

Antimicrobial Effects

The compound has also shown promise as an antimicrobial agent. Research suggests that benzofuran derivatives possess antibacterial and antifungal properties, which could lead to the development of new treatments for infectious diseases . The trifluoromethyl group may enhance membrane permeability, allowing for better penetration into microbial cells.

Synthesis of Bioactive Compounds

This compound serves as a valuable intermediate in the synthesis of various bioactive compounds. Its ability to undergo further chemical transformations makes it a versatile building block in organic synthesis. For instance, it can be utilized in the preparation of pyrazole derivatives that exhibit enhanced anti-inflammatory and analgesic activities .

Development of Novel Therapeutics

The compound's unique structure allows for modifications that can lead to the discovery of novel therapeutics. Researchers are exploring its derivatives to create targeted therapies for conditions influenced by inflammatory pathways and cancer progression . The incorporation of different substituents on the benzofuran ring can tailor the pharmacological profile of these compounds.

Case Studies and Research Findings

Mechanism of Action

The mechanism by which ethyl 3-amino-6-(trifluoromethyl)benzofuran-2-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins within biological systems. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in target molecules. The amino group can form hydrogen bonds, contributing to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares structural features, synthesis, and properties of ethyl 3-amino-6-(trifluoromethyl)benzofuran-2-carboxylate with analogous benzofuran derivatives:

Key Differences and Implications

Trifluoromethyl vs. Cyano/Methoxy Groups: The -CF₃ group in the target compound provides strong electron-withdrawing effects, enhancing stability and resistance to oxidative metabolism compared to -CN or -OCH₃ groups . Methoxy (-OCH₃) and cyano (-CN) substituents may improve solubility in polar solvents but reduce lipophilicity .

Amino Group Positioning: The -NH₂ group at position 3 in the target compound contrasts with derivatives bearing substituents at positions 4, 5, or 5. This positioning may influence hydrogen-bonding interactions in biological targets .

Synthetic Efficiency :

- The target compound’s one-pot synthesis (90% yield) outperforms multi-step routes for analogs like benzofuran carbohydrazides (60–85% yields) .

Biological Activity :

- While benzofuran carbohydrazides show urease inhibition , the biological activity of the target compound remains underexplored. Its trifluoromethyl group may enhance binding to hydrophobic enzyme pockets, a hypothesis requiring validation .

Biological Activity

Ethyl 3-amino-6-(trifluoromethyl)benzofuran-2-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound (C12H10F3NO3) features a benzofuran core with an amino group at the 3-position and a trifluoromethyl group at the 6-position. The presence of the trifluoromethyl group is known to enhance the compound's pharmacokinetic properties, such as membrane permeability and metabolic stability, making it an interesting candidate for further biological evaluation .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation, similar to other benzofuran derivatives that have shown anticancer properties .

- Signaling Pathway Modulation : It is hypothesized that this compound interacts with signaling pathways that regulate cell growth and apoptosis, potentially leading to enhanced antitumor activity .

- Antimicrobial Activity : Preliminary studies suggest that derivatives of benzofuran compounds exhibit antimicrobial properties, which may extend to this compound.

Anticancer Properties

This compound has been evaluated for its anticancer effects against various human cancer cell lines. A study indicated that compounds with similar structures demonstrated significant antiproliferative activity, suggesting potential efficacy against cancer types such as breast and lung cancer .

Table 1: Anticancer Activity Against Various Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MCF-7 | TBD | |

| Benzofuran Derivative X | A549 | 5.0 | |

| Benzofuran Derivative Y | HeLa | 10.0 |

Note: TBD indicates values yet to be determined in ongoing studies.

Antimicrobial Activity

Research into related benzofuran compounds has shown promising results in antimicrobial assays. The introduction of the trifluoromethyl group is believed to enhance binding affinity and potency against bacterial strains . Further studies are needed to establish the specific antimicrobial efficacy of this compound.

Case Studies

- Study on Antitumor Activity : A recent study evaluated a series of benzofuran derivatives, including those with amino substitutions, revealing that structural modifications significantly impacted their cytotoxicity against cancer cells. The introduction of a methyl group at specific positions on the benzofuran ring was correlated with increased potency .

- Antimicrobial Evaluation : In vitro tests on structurally similar compounds have indicated effective inhibition against Gram-positive and Gram-negative bacteria, suggesting that this compound may also possess similar properties pending further investigation .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 3-amino-6-(trifluoromethyl)benzofuran-2-carboxylate, and how do reaction conditions influence yield?

- Methodology :

- Conventional heating : React ethyl benzofuran-2-carboxylate derivatives with aromatic amines in the presence of concentrated HCl, followed by heating at 90–95°C for 9 hours. Extract with ether and purify via crystallization (e.g., aqueous ethanol) .

- Ultrasound-assisted synthesis : Use a one-pot, three-step reaction with K₂CO₃ as a base and PEG-400 as a phase-transfer catalyst in refluxing acetonitrile. This method reduces reaction time and improves yields compared to conventional methods .

- Key parameters : Monitor reaction progress via TLC and optimize solvent polarity (e.g., MeCN for better solubility of intermediates).

Q. How can structural characterization of this compound be performed to confirm purity and regiochemistry?

- Methodology :

- Spectroscopic analysis : Use ¹H/¹³C NMR to verify substitution patterns (e.g., trifluoromethyl and amino group positions). Compare chemical shifts with analogous benzofuran derivatives .

- High-resolution mass spectrometry (HRMS) : Confirm molecular formula accuracy (e.g., C₁₂H₁₀F₃NO₃) and detect isotopic patterns for the trifluoromethyl group .

- Infrared spectroscopy (IR) : Identify characteristic stretches (e.g., C=O at ~1700 cm⁻¹, NH₂ at ~3300 cm⁻¹) .

Q. What are common impurities or byproducts observed during synthesis, and how can they be mitigated?

- Methodology :

- Byproduct identification : Use LC-MS to detect intermediates like unreacted ethyl 6-chloro-2-(chloromethyl)quinoline-3-carboxylate or hydrolyzed carboxylate derivatives .

- Purification strategies : Employ column chromatography with silica gel (hexane/EtOAc gradient) or recrystallization in ethanol/water mixtures to remove polar impurities .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., disordered trifluoromethyl groups) be resolved during structure refinement?

- Methodology :

- SHELX refinement : Use SHELXL to model anisotropic displacement parameters for the trifluoromethyl group. Apply restraints to C-F bond lengths (1.32–1.34 Å) and angles (109.5°) to stabilize refinement .

- WinGX/ORTEP visualization : Generate ellipsoid plots to assess thermal motion and identify potential disorder. Compare with analogous structures in the Cambridge Structural Database (CSD) .

Q. What computational or experimental approaches are suitable for analyzing hydrogen-bonding networks in crystalline forms of this compound?

- Methodology :

- Graph set analysis : Apply Etter’s rules to classify hydrogen-bonding motifs (e.g., R₂²(8) patterns) using Mercury software. Compare with supramolecular synthons in related benzofuran derivatives .

- DFT calculations : Optimize crystal packing using Gaussian09 with B3LYP/6-31G(d) to predict intermolecular interaction energies and validate experimental data .

Q. How do substituent effects (e.g., trifluoromethyl vs. chloro groups) influence the compound’s electronic properties and reactivity?

- Methodology :

- Cyclic voltammetry : Measure redox potentials in acetonitrile (0.1 M TBAPF₆) to assess electron-withdrawing effects of the trifluoromethyl group .

- Hammett analysis : Correlate substituent σₚ values with reaction rates (e.g., hydrolysis of the ethyl ester) to quantify electronic contributions .

Q. What strategies can resolve discrepancies between theoretical and experimental NMR chemical shifts?

- Methodology :

- DFT-based shift prediction : Use GIAO (Gauge-Independent Atomic Orbital) methods in Gaussian09 with the PCM solvent model (e.g., CDCl₃). Adjust torsional angles for the benzofuran ring to match experimental ¹³C shifts .

- Dynamic effects : Perform MD simulations (e.g., AMBER) to account for conformational flexibility in solution, which may explain deviations in NH₂ proton shifts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.